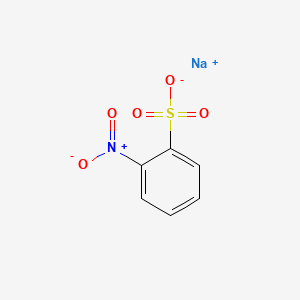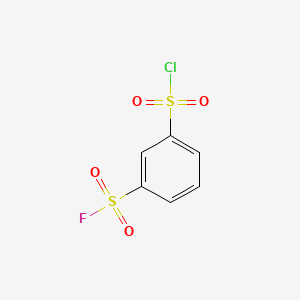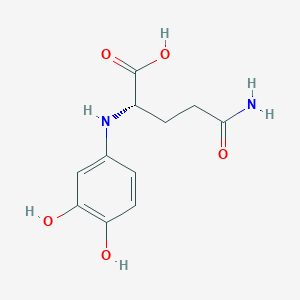
Agaridoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agaridoxin is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a dihydroxyanilino group, and a pentanoic acid backbone, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Agaridoxin typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxyaniline and a suitable amino acid derivative.
Coupling Reaction: The 3,4-dihydroxyaniline is coupled with the amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The dihydroxy groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aniline derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Biomarker Development: The compound can be used in the development of biomarkers for various diseases.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Agaridoxin involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyanilino group can form hydrogen bonds with active site residues, while the amino and carboxyl groups can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
3,4-Dihydroxycinnamic Acid: Shares the dihydroxyanilino group but lacks the amino and pentanoic acid components.
5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: Contains an amino group and a heterocyclic ring but differs in overall structure.
3,4-Disubstituted Maleimides: Similar in having functional groups that can participate in various reactions but differ in the core structure.
Uniqueness: Agaridoxin is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
58298-77-4 |
|---|---|
分子式 |
C11H14N2O5 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
InChI 键 |
SGMDQKBASJSDDV-ZETCQYMHSA-N |
SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
手性 SMILES |
C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
58298-77-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


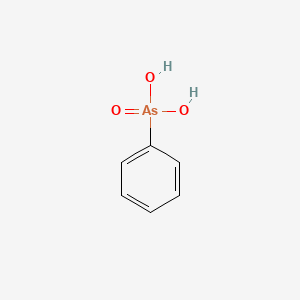



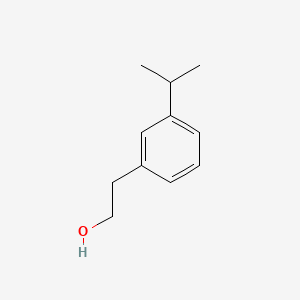

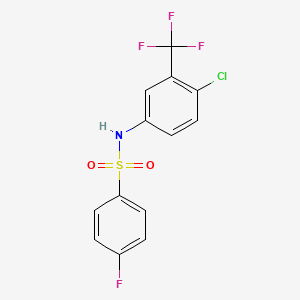

![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)


